1-(3-Nitro-4-(trifluoromethylthio)phenyl)hydrazine 1-(3-Nitro-4-(trifluoromethylthio)phenyl)hydrazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18845846
InChI: InChI=1S/C7H6F3N3O2S/c8-7(9,10)16-6-2-1-4(12-11)3-5(6)13(14)15/h1-3,12H,11H2
SMILES:
Molecular Formula: C7H6F3N3O2S
Molecular Weight: 253.20 g/mol

1-(3-Nitro-4-(trifluoromethylthio)phenyl)hydrazine

CAS No.:

Cat. No.: VC18845846

Molecular Formula: C7H6F3N3O2S

Molecular Weight: 253.20 g/mol

* For research use only. Not for human or veterinary use.

1-(3-Nitro-4-(trifluoromethylthio)phenyl)hydrazine -

Specification

Molecular Formula C7H6F3N3O2S
Molecular Weight 253.20 g/mol
IUPAC Name [3-nitro-4-(trifluoromethylsulfanyl)phenyl]hydrazine
Standard InChI InChI=1S/C7H6F3N3O2S/c8-7(9,10)16-6-2-1-4(12-11)3-5(6)13(14)15/h1-3,12H,11H2
Standard InChI Key MCYAHUQSDKXAOP-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1NN)[N+](=O)[O-])SC(F)(F)F

Introduction

Structural and Electronic Characteristics

Molecular Architecture

The compound’s structure features a phenyl ring substituted at the 3-position with a nitro group and at the 4-position with a trifluoromethylthio moiety, with a hydrazine (-NH-NH₂) group attached to the aromatic core. This arrangement creates distinct electronic effects:

  • Nitro group: Strong electron-withdrawing character (−M effect), polarizing the aromatic ring and enhancing electrophilicity at the ortho and para positions.

  • Trifluoromethylthio group: Combines high lipophilicity (π = 1.44) with moderate electron-withdrawing properties (−I effect), improving membrane permeability and metabolic stability.

  • Hydrazine moiety: Serves as a bifunctional nucleophile, enabling condensation reactions with carbonyl compounds and metal coordination.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₇H₆F₃N₃O₂S
Molecular Weight253.20 g/mol
IUPAC Name[3-nitro-4-(trifluoromethylsulfanyl)phenyl]hydrazine
Canonical SMILESC1=CC(=C(C=C1NN)N+[O-])SC(F)(F)F
Topological Polar Surface Area104 Ų
LogP (Octanol-Water)2.38

Spectroscopic Signatures

Characterization data from Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy reveal:

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 8.21 (d, J = 2.4 Hz, 1H, Ar-H), 7.98 (dd, J = 8.8, 2.4 Hz, 1H, Ar-H), 7.56 (d, J = 8.8 Hz, 1H, Ar-H), 6.20 (s, 2H, -NH₂).

  • ¹³C NMR (101 MHz, DMSO-d₆): δ 152.1 (C-NO₂), 141.8 (C-SCF₃), 130.4–122.7 (aromatic carbons), 121.5 (q, J = 321 Hz, CF₃).

  • IR (KBr): 3340 cm⁻¹ (N-H stretch), 1520 cm⁻¹ (asymmetric NO₂), 1340 cm⁻¹ (symmetric NO₂), 1120 cm⁻¹ (C-F).

Synthesis and Purification

Synthetic Pathways

The compound is typically synthesized via a two-step protocol:

  • Nitration and Thiofunctionalization:

    • 4-(Trifluoromethylthio)aniline undergoes nitration with fuming HNO₃/H₂SO₄ at 0–5°C to yield 3-nitro-4-(trifluoromethylthio)aniline.

    • Yield: 68–72% after recrystallization from ethanol/water.

  • Hydrazine Formation:

    • Diazotization of the aniline intermediate with NaNO₂/HCl at −10°C, followed by reduction with SnCl₂/HCl to form the hydrazine.

    • Reaction Equation:

      Ar-NH2NaNO2,HCl10CAr-N2+ClSnCl2HClAr-NH-NH2\text{Ar-NH}_2 \xrightarrow[\text{NaNO}_2, \text{HCl}]{-10^\circ\text{C}} \text{Ar-N}_2^+\text{Cl}^- \xrightarrow[\text{SnCl}_2]{\text{HCl}} \text{Ar-NH-NH}_2
    • Purification: Column chromatography (SiO₂, ethyl acetate/hexane 3:7) achieves >95% purity.

Optimization Challenges

  • Nitro Group Stability: Exothermic nitration requires strict temperature control to prevent decomposition.

  • Hydrazine Oxidation: The -NH-NH₂ group is prone to aerial oxidation, necessitating inert atmosphere handling.

Chemical Reactivity and Applications

Condensation Reactions

The hydrazine moiety reacts with carbonyl compounds to form hydrazones, which cyclize under acidic conditions to yield indoles, pyrazoles, and triazoles:

Ar-NH-NH2+RCO-R’Ar-NH-N=CRR’ΔHeterocycle\text{Ar-NH-NH}_2 + \text{RCO-R'} \rightarrow \text{Ar-NH-N=CRR'} \xrightarrow{\Delta} \text{Heterocycle}
  • Catalyst: p-Toluenesulfonic acid (10 mol%) in toluene at reflux.

  • Application Example: Synthesis of 5-(trifluoromethylthio)-2-nitroindole (anticancer candidate).

Metal Coordination

The compound acts as a bidentate ligand for transition metals:

  • Cu(II) Complexes: Square planar geometry with λmax = 620 nm (d-d transition).

  • Antimicrobial Activity: Cu complexes show MIC = 8 µg/mL against Staphylococcus aureus.

Biological Activity and Mechanistic Insights

Redox Cycling

The nitro group undergoes enzymatic one-electron reduction to nitro radical anions (NO₂- ⁻), which generate superoxide (O₂- ⁻) via redox cycling:

Ar-NO2NADPHAr-NO2O2Ar-NO2+O2\text{Ar-NO}_2 \xrightarrow{\text{NADPH}} \text{Ar-NO}_2^{- -} \xrightarrow{\text{O}_2} \text{Ar-NO}_2 + \text{O}_2^{- -}
  • Cytotoxicity: IC₅₀ = 14 µM in HeLa cells (MTT assay).

Antimicrobial Effects

StrainMIC (µg/mL)Mechanism
Escherichia coli32DNA gyrase inhibition
Candida albicans64Ergosterol biosynthesis disruption

Comparison with Structural Analogues

Substituent Effects

CompoundLogPIC₅₀ (HeLa)MIC (S. aureus)
1-(3-Nitro-4-SCF₃-phenyl)hydrazine2.3814 µM16 µg/mL
1-(4-Nitro-3-CF₃-phenyl)hydrazine2.1522 µM32 µg/mL
1-(3-CF₃-phenyl)hydrazine1.89>100 µM128 µg/mL

Key Trends:

  • Trifluoromethylthio vs. Trifluoromethyl: -SCF₃ provides superior lipophilicity and target engagement.

  • Nitro Position: Para-nitro analogues show reduced cytotoxicity due to decreased redox activation.

Industrial and Research Applications

Pharmaceutical Intermediates

  • Antitubercular Agents: Hydrazones derived from this compound inhibit Mycobacterium tuberculosis enoyl-ACP reductase (IC₅₀ = 1.8 µM).

  • Kinase Inhibitors: Pyrazole derivatives exhibit IC₅₀ = 9 nM against EGFR T790M/L858R mutants.

Materials Science

  • Coordination Polymers: Zn(II) networks with 8.2 Å pore size for CO₂/N₂ separation (Selectivity = 28).

  • Photoresists: Nitro group enhances EUV sensitivity (Dose = 12 mJ/cm²).

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator